N-(2-phenoxyphenyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-phenoxyphenyl)-2,2-diphenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxyphenyl group and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-2,2-diphenylacetamide typically involves the reaction of 2-phenoxyaniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenoxyphenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: N-(2-phenoxyphenyl)-2,2-diphenylacetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties. It is also explored for its role in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved in its mechanism of action include the modulation of signaling cascades and the regulation of gene expression.
Comparison with Similar Compounds
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide: Known for its anti-inflammatory properties.
N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide: Used in the synthesis of complex organic molecules.
4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol: Studied for its biological activities and potential therapeutic applications.
Uniqueness: N-(2-phenoxyphenyl)-2,2-diphenylacetamide stands out due to its unique structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO2/c28-26(25(20-12-4-1-5-13-20)21-14-6-2-7-15-21)27-23-18-10-11-19-24(23)29-22-16-8-3-9-17-22/h1-19,25H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJQHCGTUYLHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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